(±)-Jasmonic acid-d5

Plant hormone analysis LC-MS/MS method validation Jasmonic acid quantification

(±)-Jasmonic acid-d5 is a pentadeuterated analog of the plant hormone jasmonic acid (JA), engineered as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous JA in plant tissues. This compound is a racemic mixture of the four possible stereoisomers of JA, and its d5 labeling provides a distinct +5 Da mass shift relative to the unlabeled analyte, enabling chromatographic co-elution with JA while maintaining MS-resolvable mass differentiation for precise isotope dilution mass spectrometry (IDMS).

Molecular Formula C12H18O3
Molecular Weight 215.30 g/mol
Cat. No. B12407942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-Jasmonic acid-d5
Molecular FormulaC12H18O3
Molecular Weight215.30 g/mol
Structural Identifiers
SMILESCCC=CCC1C(CCC1=O)CC(=O)O
InChIInChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1/i7D2,8D2,10D
InChIKeyZNJFBWYDHIGLCU-KNXOACQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(±)-Jasmonic acid-d5: Isotopically Labeled Internal Standard for LC-MS Quantitation of Plant Hormones


(±)-Jasmonic acid-d5 is a pentadeuterated analog of the plant hormone jasmonic acid (JA), engineered as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous JA in plant tissues . This compound is a racemic mixture of the four possible stereoisomers of JA, and its d5 labeling provides a distinct +5 Da mass shift relative to the unlabeled analyte, enabling chromatographic co-elution with JA while maintaining MS-resolvable mass differentiation for precise isotope dilution mass spectrometry (IDMS) [1]. Its primary utility lies in correcting for analyte losses during extraction, ionization variability in LC-MS/MS, and matrix effects inherent in complex plant sample analysis [2].

Why (±)-Jasmonic acid-d5 Is Not Directly Interchangeable with Unlabeled JA or Analog Standards


Substituting (±)-jasmonic acid-d5 with unlabeled JA or a structural analog for quantitative LC-MS workflows introduces irreconcilable analytical errors that invalidate data integrity. Unlabeled JA cannot function as an internal standard because it is the analyte itself; adding it artificially inflates endogenous concentration measurements. Structural analogs, while sometimes employed due to cost or availability, exhibit distinct physicochemical properties that cause differential extraction recovery and chromatographic behavior [1]. This divergence from the native analyte precludes accurate correction for matrix effects—a critical failure point given that matrix effects (signal suppression or enhancement) are universally high in plant hormone LC-MS analysis, making matrix-matched calibration with a true co-eluting SIL-IS essential for valid quantitation [2].

Quantitative Evidence Differentiating (±)-Jasmonic acid-d5 for Analytical Method Validation


Decision Limit and Detection Capability in Rose Leaf Matrix

In a fully validated UHPLC-MS/MS method for phytohormone quantification in hybrid rose leaves, (±)-jasmonic acid-d5 (reported as [2H6]-(±)-jasmonic acid) enabled method sensitivity limits far below those achievable with the same system for other hormones lacking optimal SIL-IS support. The method achieved a decision limit (CCα) of 0.00015 μg/g and a detection capability (CCβ) of 0.00030 μg/g for jasmonic acid [1]. This quantitation sensitivity exceeds that for salicylic acid (CCα 0.0089 μg/g, CCβ 0.018 μg/g) and abscisic acid (CCα 0.0075 μg/g, CCβ 0.015 μg/g) measured in the same validated method [1].

Plant hormone analysis LC-MS/MS method validation Jasmonic acid quantification

Matrix Effect Correction: SIL-IS vs. Structural Analog Approach

In the validated rose leaf UHPLC-MS/MS method employing (±)-jasmonic acid-d5, the authors explicitly reported that matrix effects (signal suppression or enhancement) were high for all substances analyzed, necessitating the use of matrix-matched calibration curves [1]. The SIL-IS approach using deuterated (±)-jasmonic acid-d5 corrects for these matrix effects because the labeled standard co-elutes with the native analyte and experiences identical ion suppression or enhancement in the ESI source [2]. In contrast, methods relying on structural analog internal standards or external calibration without isotope dilution cannot correct for differential matrix effects between analyte and standard [2].

Matrix effect correction Isotope dilution mass spectrometry Phytohormone quantification

Extraction Recovery Correction Across Multi-Step Sample Preparation

The validated phytohormone quantification method by Trapp et al. (2014) employed d5-JA (combined with d6-ABA, d4-SA, and d5-IAA) as internal standard stock solutions at 10 ng/mL final concentration [1]. The method was fully validated per FDA and EMEA guidelines, demonstrating acceptable repeatability and reproducibility across Arabidopsis thaliana and Citrus sinensis matrices [1]. The deuterated internal standard compensates for analyte losses during the multi-step extraction process including purification steps, which is impossible to correct for using post-extraction external calibration or non-isotopic internal standards.

Extraction recovery Sample preparation Phytohormone analysis

Absolute Quantification of Multiple Jasmonate Metabolites via Deuterated Internal Standards

A high-throughput UPLC-nanoESI-MS/MS method for quantitative jasmonate profiling reported that the combination of stable deuterium-labeled standards with authentic standards enables absolute quantification of a multitude of jasmonates and semi-quantitative analysis of additional jasmonate pathway metabolites [1]. This capability contrasts with single-analyte methods or those lacking appropriate SIL-IS, which are limited to relative quantification or are confounded by cross-interference from structurally related jasmonates present in the same sample [1].

Jasmonate profiling Metabolomics Isotope dilution

Selectivity and Cross-Talk Mitigation in Jasmonoid LC-SIM Analysis

Matsuura et al. (2000) performed qualitative and quantitative analysis of endogenous jasmonoids in potato plants using LC-SIM with deuterium-labeled compounds as internal standards [1]. The deuterated standards provided distinct mass channels for quantification while maintaining chromatographic behavior identical to native jasmonoids, eliminating the cross-talk and interference issues that plague methods using non-isotopic internal standards or external calibration when analyzing structurally similar jasmonoids (e.g., JA, MeJA, 12-OH-JA, tuberonic acid) present in the same extract [1].

Jasmonoid analysis Selected ion monitoring LC-MS

Primary Research and Industrial Applications for (±)-Jasmonic acid-d5


Validated Quantification of Stress-Induced JA in Model and Crop Plants

(±)-Jasmonic acid-d5 is optimally deployed as a pre-extraction internal standard in fully validated LC-MS/MS methods for quantifying endogenous jasmonic acid levels in plant tissues following biotic or abiotic stress treatments [1][2]. This application is directly supported by the validated method performance data (CCα 0.00015 μg/g in rose leaf matrix) demonstrating the sensitivity required to detect subtle stress-induced JA fluctuations that fall below detection limits achievable without SIL-IS support [1]. The method is applicable to diverse plant matrices including Arabidopsis thaliana, Citrus sinensis, and Solanum tuberosum [2][3].

Multi-Hormone Profiling in Plant Signaling Studies

When combined with other deuterated phytohormone internal standards (e.g., d6-ABA, d4-SA, d5-IAA), (±)-jasmonic acid-d5 enables simultaneous absolute quantification of multiple stress-related hormones from a single plant extract [2]. This multiplexed SIL-IS approach corrects for differential matrix effects across the entire hormone panel, addressing the universal challenge of high matrix effects reported in plant hormone LC-MS/MS [1]. This is critical for studies investigating hormonal crosstalk where accurate relative and absolute concentrations of JA, SA, ABA, and IAA must be measured concurrently.

Jasmonate Pathway Metabolite Profiling for Metabolic Studies

(±)-Jasmonic acid-d5 serves as a cornerstone internal standard within broader panels of deuterated jasmonates (including d5-OPDA, d6-JA, d2-JA-Ile) for comprehensive jasmonate pathway profiling [4]. The high-throughput UPLC-nanoESI-MS/MS approach enabled by these SIL-IS compounds supports absolute quantification of multiple jasmonates and semi-quantitative analysis of additional pathway metabolites, facilitating detailed metabolic flux studies of jasmonate biosynthesis and metabolism [4].

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